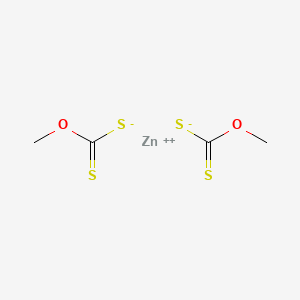

Zinc O,O'-dimethyl bis(dithiocarbonate)

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16079-37-1 |

|---|---|

Molecular Formula |

C4H6O2S4Zn |

Molecular Weight |

279.7 g/mol |

IUPAC Name |

zinc;methoxymethanedithioate |

InChI |

InChI=1S/2C2H4OS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H,4,5);/q;;+2/p-2 |

InChI Key |

KGOSNXIBMGHQBR-UHFFFAOYSA-L |

Canonical SMILES |

COC(=S)[S-].COC(=S)[S-].[Zn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Zinc O,o Dimethyl Bis Dithiocarbonate

Precursor Synthesis: O,O'-dimethyl Dithiocarbonate Anion Generation

The foundational step in the synthesis of Zinc O,O'-dimethyl bis(dithiocarbonate) is the generation of its corresponding ligand, the O,O'-dimethyl dithiocarbonate anion, often in the form of a stable salt such as potassium or sodium O-methyl dithiocarbonate (also known as potassium or sodium methylxanthate). This is typically achieved through the reaction of methanol (B129727) with carbon disulfide in the presence of a strong base.

Reaction Conditions and Stoichiometry for Ligand Salt Formation

The formation of the O,O'-dimethyl dithiocarbonate anion is a nucleophilic addition reaction. A common and effective method involves the use of an alkali metal hydroxide (B78521), such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent. mdpi.comnih.gov The general reaction scheme involves the deprotonation of methanol by the base to form a methoxide (B1231860) ion, which then acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide.

A typical procedure involves dissolving the alkali metal hydroxide in methanol, followed by the slow, dropwise addition of carbon disulfide while maintaining a low temperature, often around 0-10°C, to control the exothermic nature of the reaction. mdpi.comrsc.org The stoichiometry of the reactants is crucial for achieving a high yield of the desired dithiocarbonate salt. An equimolar ratio of methanol, carbon disulfide, and the alkali metal hydroxide is generally employed. mdpi.com However, in some industrial processes for related dithiocarbamates, a slight excess of carbon disulfide and the base may be used to ensure complete reaction of the more valuable amine (or in this case, alcohol) starting material. google.com

The choice of base can influence the reaction. While sodium hydroxide is effective, potassium hydroxide is also frequently used and can lead to the formation of highly crystalline potassium O-methyl dithiocarbonate. mdpi.comnih.gov The reaction can be carried out in the alcohol reactant itself as the solvent, or in a mixture of solvents like diethyl ether and benzene. organic-chemistry.org

A study on the synthesis of potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate highlighted the importance of reagent concentration, suggesting that for optimal results, the concentration of carbon disulfide should be significantly higher than that of the amine (or alcohol), which in turn should be much greater than the concentration of the ethoxide ion to suppress side reactions. mdpi.com This principle can be applied to the synthesis of O,O'-dimethyl dithiocarbonate to enhance product purity.

Purity and Yield Optimization in Ligand Preparation

The purity and yield of the O,O'-dimethyl dithiocarbonate salt are critical for the successful synthesis of the final zinc complex. Several factors can be manipulated to optimize these parameters.

Temperature Control: Maintaining a low reaction temperature (e.g., below 10°C) during the addition of carbon disulfide is essential to minimize the formation of byproducts such as trithiocarbonates and other colored impurities. google.com

Reaction Time: The reaction is typically stirred for several hours at a low temperature, followed by an extended period at ambient temperature to ensure completion. mdpi.comrsc.org

Solvent Selection: The choice of solvent can impact both the reaction rate and the ease of product isolation. While methanol itself can serve as the solvent, the use of co-solvents like diethyl ether can facilitate the precipitation of the dithiocarbonate salt, thereby simplifying its collection by filtration. rsc.org

pH Control: In the synthesis of related dithiocarbamates, the pH of the solution plays a significant role. For instance, in the flotation of zinc ores using xanthates, the process is highly pH-dependent, with optimal results often achieved in a specific pH range. researchgate.netnih.gov While not directly related to the initial ligand synthesis, this highlights the sensitivity of these sulfur-containing compounds to pH, which can influence their stability and purity.

Purification: The crude dithiocarbonate salt can be purified by recrystallization. A common method involves dissolving the solid in a minimal amount of a suitable solvent like acetone (B3395972) and then precipitating it by adding a non-solvent such as diethyl ether. rsc.org Washing the final product with a solvent in which it is insoluble helps to remove any remaining impurities.

A study on the optimization of sodium diamyldithiocarbamate synthesis showed that reaction temperature significantly affects the yield, with an optimal temperature identified for the reaction. researchgate.net Similar optimization studies, though not explicitly found for O,O'-dimethyl dithiocarbonate, would be crucial for maximizing yield and purity.

| Parameter | Optimized Condition | Rationale |

| Reactant Stoichiometry | Equimolar ratio of Methanol:CS₂:Base | Ensures complete conversion of reactants. |

| Temperature | 0-10°C during CS₂ addition | Minimizes byproduct formation. |

| Solvent | Methanol or Methanol/Co-solvent | Facilitates reaction and product isolation. |

| Purification | Recrystallization from Acetone/Ether | Removes impurities and enhances purity. rsc.org |

Complexation Strategies for Zinc O,O'-dimethyl bis(dithiocarbonate)

Once the O,O'-dimethyl dithiocarbonate ligand salt is prepared and purified, the next step is its reaction with a zinc salt to form the final complex, Zinc O,O'-dimethyl bis(dithiocarbonate). The most common method for this is precipitation.

Precipitation-Based Synthesis from Aqueous and Organic Media

The synthesis of Zinc O,O'-dimethyl bis(dithiocarbonate) is typically achieved through a precipitation reaction where an aqueous solution of a soluble zinc salt, such as zinc chloride (ZnCl₂) or zinc sulfate (B86663) (ZnSO₄), is added to an aqueous solution of the prepared sodium or potassium O-methyl dithiocarbonate. nih.govacs.orgnih.gov The reaction is generally rapid, leading to the formation of the insoluble zinc complex which precipitates out of the solution.

The general reaction is as follows:

2 K[S₂COCH₃] (aq) + ZnCl₂ (aq) → Zn(S₂COCH₃)₂ (s) + 2 KCl (aq)

The reaction is typically carried out at room temperature with vigorous stirring to ensure thorough mixing of the reactants. nih.gov After the precipitation is complete, the solid product is collected by filtration, washed several times with water to remove any soluble byproducts like potassium chloride, and then dried. nih.gov

While aqueous media are common, the synthesis can also be performed in organic solvents. For instance, the synthesis of related zinc dithiocarbamate (B8719985) complexes has been carried out in organic solvents. nih.gov The choice of solvent can influence the solubility of the reactants and the morphology of the precipitated product.

Impact of Reaction Parameters on Product Purity and Morphology

The purity and morphology of the precipitated Zinc O,O'-dimethyl bis(dithiocarbonate) are influenced by several reaction parameters.

pH of the Precipitation Medium: The pH of the solution during precipitation is a critical factor. Studies on the precipitation of zinc from solutions have shown that pH significantly affects the nature of the precipitated species. google.comresearchgate.netorientjchem.org For zinc xanthate systems used in mineral flotation, the flotation recovery is highly dependent on the pH of the pulp. researchgate.netnih.gov911metallurgist.com This suggests that controlling the pH during the synthesis of Zinc O,O'-dimethyl bis(dithiocarbonate) is crucial for obtaining a pure product and avoiding the formation of zinc hydroxide or basic zinc salts.

Concentration of Reactants: The concentration of the zinc salt and the dithiocarbonate ligand solutions can affect the particle size and morphology of the precipitate. Higher concentrations may lead to faster precipitation and smaller, potentially less crystalline particles.

Temperature: The temperature at which the precipitation is carried out can influence the crystallinity and morphology of the product. While many procedures are conducted at room temperature, adjusting the temperature could be a method to control particle growth.

Presence of Additives: In the synthesis of zinc oxide nanoparticles, the use of additives has been shown to control the morphology of the final product. nih.govnih.gov Similarly, in the context of zinc sulfide (B99878) nanoparticle synthesis from dithiocarbamate precursors, the solvent itself can act as a capping agent, influencing the size and shape of the resulting nanoparticles. organic-chemistry.orgresearchgate.netresearchgate.net While not explicitly documented for the title compound, the use of specific additives or solvents could be a strategy to control the morphology of Zinc O,O'-dimethyl bis(dithiocarbonate).

| Parameter | Effect on Purity and Morphology |

| pH | Influences the formation of hydroxides and basic salts, affecting purity. researchgate.netnih.govmdpi.com |

| Reactant Concentration | Affects particle size and nucleation rate. |

| Temperature | Can alter crystallinity and particle growth. |

| Additives/Solvents | Potential for morphology control through capping effects. organic-chemistry.orgresearchgate.netnih.govnih.govresearchgate.net |

Design and Synthesis of Zinc O,O'-dimethyl bis(dithiocarbonate) Derivatives

The functionalization of the dithiocarbonate ligand provides a pathway to synthesize derivatives of Zinc O,O'-dimethyl bis(dithiocarbonate) with tailored properties. This can be achieved by modifying the alcohol precursor before the formation of the dithiocarbonate anion.

The synthesis of functionalized dithiocarbamates, a closely related class of compounds, has been extensively explored, offering insights into potential strategies for dithiocarbonate derivatives. organic-chemistry.orgresearchgate.netresearchgate.netrsc.orgrsc.org For example, multicomponent reactions have been utilized to create a variety of functionalized dithiocarbamates. organic-chemistry.orgresearchgate.netrsc.org

A general approach to synthesizing derivatives of Zinc O,O'-dimethyl bis(dithiocarbonate) would involve starting with a functionalized methanol derivative. For instance, using an alcohol containing another functional group (e.g., an ether, an amine, or a halide) in the initial reaction with carbon disulfide and a base would lead to a functionalized dithiocarbonate ligand. Subsequent reaction with a zinc salt would then yield a Zinc bis(O-functionalized-methyl dithiocarbonate) complex.

The synthesis of O-alkyl-S-methyl dithiocarbonates has also been reported, which are isomers of the ligands in the title compound. researchgate.net These synthetic strategies could potentially be adapted to create a diverse range of dithiocarbonate ligands and, consequently, zinc complexes with varied electronic and steric properties. The introduction of functional groups can influence the solubility, thermal stability, and coordination chemistry of the resulting zinc complexes.

Incorporation of Auxiliary Ligands and Their Synthetic Approaches

The introduction of auxiliary or co-ligands into the coordination sphere of a metal complex can significantly alter its structural, thermal, and chemical properties. nih.gov These are typically neutral donor molecules that bind to the central zinc atom alongside the primary dithiocarbonate ligands, forming what are known as heteroleptic or mixed-ligand complexes. nih.gov The synthesis of these complexes generally involves reacting the pre-formed homoleptic complex (containing only dithiocarbonate ligands) with the desired auxiliary ligand, or by carrying out the initial synthesis in the presence of the auxiliary ligand.

A notable study on zinc xanthates—compounds structurally analogous to dithiocarbonates—demonstrates the profound impact of auxiliary ligands. nih.gov In this research, two different zinc xanthate complexes were synthesized with either pyridine (B92270) or N,N,N',N'-tetramethylethylenediamine (TMEDA) as co-ligands. The choice of the auxiliary ligand was found to directly influence the coordination mode of the xanthate ligand. When the chelating TMEDA ligand was used, the xanthate groups coordinated in a monodentate fashion. In contrast, with the simpler pyridine ligand, the xanthates adopted a bidentate coordination to the zinc atom. nih.gov

This structural change induced by the auxiliary ligand has significant consequences for the thermal decomposition of the precursor and the properties of the resulting zinc sulfide (ZnS) nanocrystals. The onset temperatures for thermal decomposition were different for the two complexes, and more importantly, the primary crystallite size of the resulting ZnS was significantly influenced by the co-ligand used. nih.gov This highlights how auxiliary ligands are a powerful tool in precursor design to control the properties of the final nanomaterial.

| Auxiliary Ligand | Primary Ligand Coordination Mode | Decomposition Onset Temperature (°C) | Primary Crystallite Size of ZnS (nm) at 400 °C |

|---|---|---|---|

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Monodentate | 151 | 4.4 |

| Pyridine | Bidentate | 156 | 11.4 |

Ligand Modifications and Substituent Effects on Complex Formation

A fundamental strategy for tuning the properties of metal dithiocarbonate complexes is to modify the structure of the dithiocarbamate ligand itself. Dithiocarbamate ligands are typically synthesized from the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.gov By systematically varying the organic substituents (R groups) on the nitrogen atom of the amine precursor, a diverse library of dithiocarbamate ligands can be generated.

These modifications exert significant influence over the resulting zinc complex's structure and reactivity through steric and electronic effects. The size and nature of the substituents on the nitrogen atom can dictate the aggregation of the complex in the solid state. For instance, the presence of bulky substituents on the nitrogen atom tends to prevent supramolecular aggregation that occurs through secondary metal-sulfur interactions. acs.org Conversely, smaller substituents can encourage such interactions, leading to different structural arrangements and properties. acs.org

In the context of single-source precursors for ZnS, the substituents on the dithiocarbamate ligand play a critical role in the decomposition pathway. Studies on the decomposition of various [Zn(S₂CNR₂)₂] complexes in primary amines show that the process often involves an amine-exchange step. nih.govscispace.com The rate of this exchange, which precedes the formation of ZnS, is influenced by the steric bulk of the substituents on the original dithiocarbamate ligand. scispace.com For example, the decomposition of bis(diisobutyldithiocarbamato)zinc(II) in oleylamine (B85491) has been shown to produce high-aspect-ratio wurtzite nanowires. nih.gov The choice of the diallyl substituent, as seen in bis(diallydithiocarbamato)zinc(II), also yields a dimeric complex that serves as a precursor to wurtzite ZnS nanoparticles. nih.gov This demonstrates that modifying the alkyl groups of the dithiocarbamate ligand is a direct method to control the characteristics of the resulting nanomaterials.

| Amine Precursor | Resulting Zinc Dithiocarbamate Complex | Observed Effect/Application | Reference |

|---|---|---|---|

| Dimethylamine (B145610) | Zinc, bis(dimethylcarbamodithioato-S,S')- | Forms a dimeric structure in the solid state; used in mechanistic studies of ZnS formation. | rsc.org |

| Di-n-butylamine | Zinc bis(dibutyldithiocarbamate) | Used as a rubber vulcanization accelerator; forms a binuclear complex. | researchgate.netnih.gov |

| Diisobutylamine | bis(diisobutyldithiocarbamato)zinc(II) | Single-source precursor for high-aspect-ratio wurtzite ZnS nanowires. | nih.gov |

| Diallylamine | bis(diallydithiocarbamato)zinc(II) | Single-source precursor for hexagonal wurtzite ZnS nanoparticles. | acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of Zinc O,o Dimethyl Bis Dithiocarbonate

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the vibrational modes within a molecule. For Zinc O,O'-dimethyl bis(dithiocarbonate), these methods are crucial for confirming the coordination of the dithiocarbonate ligand to the zinc metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Diagnostic Functional Group Identification

The FT-IR spectrum of zinc xanthates, such as the dimethyl derivative, is characterized by several key absorption bands that are diagnostic for the dithiocarbonate ligand and its coordination to the zinc atom. While a spectrum specifically for Zinc O,O'-dimethyl bis(dithiocarbonate) is not widely published, data from analogous zinc alkyl xanthates provide a reliable framework for identifying its principal vibrational frequencies.

Key diagnostic bands for zinc xanthate complexes are typically observed in the fingerprint region of the infrared spectrum. rsc.org The most significant of these are associated with the C-O-C and C-S moieties of the dithiocarbonate group. The asymmetric and symmetric stretching vibrations of the C-O-C group are particularly informative, appearing around 1200 cm⁻¹ and 1140 cm⁻¹, respectively. rsc.org Another critical vibration is the C-S stretch, which is typically found near 1040 cm⁻¹. rsc.org

In a related compound, zinc butyl xanthate, these characteristic absorptions are well-defined, confirming the presence of the xanthate ligand. researchgate.net The coordination of the sulfur atoms of the dithiocarbonate ligand to the zinc center influences the electronic distribution within the ligand, which can be observed as shifts in the positions of these bands compared to the free ligand.

Table 1: Typical FT-IR Absorption Bands for Zinc Alkyl Xanthates

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Asymmetric C-O-C Stretching | ~1200 | rsc.org |

| Symmetric C-O-C Stretching | ~1140 | rsc.org |

| C-S Stretching | ~1040 | rsc.org |

This table presents typical data for zinc alkyl xanthates, which are analogous to Zinc O,O'-dimethyl bis(dithiocarbonate).

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving heavier atoms, such as the Zn-S bond. For Zinc O,O'-dimethyl bis(dithiocarbonate), the Raman spectrum is expected to show characteristic peaks corresponding to the dithiocarbonate ligand and the metal-sulfur coordination.

In studies of similar complexes like zinc bis(O-isopropylxanthate), Raman spectroscopy has been instrumental in confirming the structure and purity of the compound. researchgate.net The spectra of such complexes would feature prominent bands for the C-S and Zn-S stretching vibrations. The symmetric nature of the ZnS₂ core in these complexes often leads to strong Raman signals for the Zn-S stretching modes. Theoretical calculations on related zinc dimethoxide structures suggest that the low-frequency region of the Raman spectrum is particularly sensitive to the coordination environment of the zinc atom.

Table 2: Expected Raman Shifts for Zinc O,O'-dimethyl bis(dithiocarbonate)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-S Stretching | 600 - 700 |

| Zn-S Stretching | 300 - 400 |

This table is based on expected values for zinc xanthate complexes and related organometallic zinc compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for probing the local chemical environment of magnetically active nuclei. For Zinc O,O'-dimethyl bis(dithiocarbonate), ¹H and ¹³C NMR provide detailed information about the organic (dimethyl) and dithiocarbonate moieties of the molecule.

Proton (¹H) NMR for Organic Moiety Probing

In analogous zinc alkyl xanthate complexes, the protons on the carbon adjacent to the oxygen of the xanthate ligand are readily identified. For instance, in zinc butyl xanthate, the protons of the butyl group are clearly resolved in the ¹H NMR spectrum. researchgate.net For the dimethyl derivative, a single, sharp resonance corresponding to the six equivalent protons of the two methyl groups would be anticipated. The precise chemical shift would provide insight into the electronic environment around the methyl groups.

Carbon-13 (¹³C) NMR for Dithiocarbonate and Alkyl Carbon Environments

The ¹³C NMR spectrum offers more detailed structural information, allowing for the identification of both the methyl and the dithiocarbonate carbon atoms. A key feature in the ¹³C NMR spectra of zinc xanthates is the resonance of the carbon atom in the S₂CO group.

In a study of zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonate), a characteristic chemical shift for the dithiocarbonate carbon (S₂COR) was observed at approximately 229.1 ppm. rsc.org This downfield shift is typical for carbons double-bonded to sulfur. The methyl carbons (O-CH₃) would be expected to resonate at a much higher field, in the typical range for alkyl carbons attached to an oxygen atom.

Table 3: Expected ¹³C NMR Chemical Shifts for Zinc O,O'-dimethyl bis(dithiocarbonate)

| Carbon Environment | Expected Chemical Shift (δ, ppm) | Reference |

| S₂C O | ~229 | rsc.org |

| O-C H₃ | 50 - 70 |

The chemical shift for S₂CO is based on data from an analogous zinc alkyl xanthate. The O-CH₃ shift is an expected range.

Chemical Shift Perturbations upon Coordination

The coordination of a dithiocarbonate ligand to a zinc center leads to noticeable changes in the NMR chemical shifts of the ligand's nuclei compared to the free ligand. These perturbations are a direct consequence of the alteration of the electronic environment upon complexation.

When additional ligands, such as pyridine (B92270) or tetramethylethylenediamine (TMEDA), coordinate to the zinc atom in a zinc xanthate complex, further shifts in the ¹³C NMR signals are observed. For example, the coordination of nitrogen-donating ligands to the zinc center in zinc di(O-2,2-dimethylpentan-3-yl dithiocarbonate) leads to an increase in electron density on the zinc atom. rsc.org This results in weaker zinc-sulfur bonds and a higher electron density on the adjacent dithiocarbonate carbon, causing an upfield shift (to a lower ppm value) of its ¹³C NMR signal. rsc.org Specifically, the chemical shift of the dithiocarbonate carbon moved from 229.1 ppm in the parent complex to 228.7 ppm with a pyridine ligand and to 225.9 ppm with a TMEDA ligand. rsc.org These shifts provide valuable information about the nature and strength of the coordination bonds within the complex.

Correlational Spectroscopy (e.g., COSY, HMQC) for Structural Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC), are indispensable for unambiguously establishing the structural connectivity of molecules like Zinc O,O'-dimethyl bis(dithiocarbonate). While specific 2D NMR data for this exact compound are not extensively published, the application of these methods can be detailed based on its known structure.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For Zinc O,O'-dimethyl bis(dithiocarbonate), a COSY spectrum would be relatively simple due to the isolated nature of the methyl groups. The primary expectation would be the absence of cross-peaks, confirming that the protons of the methoxy (B1213986) group (O-CH₃) are not coupled to any other protons in the structure. This lack of correlation is a key piece of evidence for the proposed structure.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique maps proton signals to the carbon atoms to which they are directly attached. For this compound, an HMQC experiment would show a distinct correlation peak connecting the proton resonance of the methyl groups to the carbon resonance of the same methyl groups. This provides definitive evidence for the C-H bond of the methoxy moiety. The chemical shifts observed in these experiments are sensitive to the coordination environment of the zinc center, providing further structural clues. Characterization of related zinc(II) complexes has been effectively supported by ¹H-NMR spectroscopy. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Environment

The electronic structure of Zinc O,O'-dimethyl bis(dithiocarbonate) is probed using UV-Vis spectroscopy, which measures the absorption of light corresponding to electronic transitions within the molecule. The zinc(II) ion has a d¹⁰ electronic configuration, meaning d-d transitions are not possible. Therefore, the observed absorptions arise primarily from intraligand transitions within the dithiocarbonate moiety.

Two main types of transitions are expected for the dithiocarbonate ligand:

π → π* transitions: These are typically high-energy (short wavelength) absorptions associated with the C=S double bond and the delocalized π system of the dithiocarbonate group.

n → π* transitions: These are lower-energy (longer wavelength) transitions involving the non-bonding electrons on the sulfur atoms.

Upon coordination to the zinc center, the energies of these transitions are altered. The precise position of the absorption bands can offer information about the coordination mode of the xanthate ligand (e.g., monodentate vs. bidentate). For instance, a bidentate coordination can lead to a more delocalized electronic structure, shifting the π → π* transition. Studies on related zinc xanthates used as precursors for Zinc Sulfide (B99878) (ZnS) nanoparticles show distinct exciton (B1674681) absorption peaks, which relate to the band gap of the resulting nanomaterial. mdpi.com The UV absorption spectra of aqueous solutions containing xanthate ions are also a key reference for identifying ligand-based transitions. researchgate.net

Table 1: Expected UV-Vis Absorption Data for Zinc Dithiocarbonate Complexes

| Transition Type | Expected Wavelength Range (nm) | Moiety |

|---|---|---|

| π → π* | 250 - 300 | Dithiocarbonate ligand |

Note: The exact wavelengths are dependent on the solvent and the specific coordination geometry of the complex.

Photoluminescence Properties and Related Spectroscopic Studies

The photoluminescence (PL) of zinc(II) complexes is typically governed by the organic ligand, as the metal center is not photoactive. Emission can occur from ligand-centered (LC) π–π* transitions or from charge transfer states, such as ligand-to-metal charge transfer (LMCT).

For Zinc O,O'-dimethyl bis(dithiocarbonate), any observed luminescence would likely originate from the dithiocarbonate ligand. The excitation of the molecule at a wavelength corresponding to its absorption bands can lead to the population of an excited state, which may then relax by emitting a photon. Studies on other zinc(II) complexes with different ligands have shown that solid-state photoluminescent properties are highly dependent on the substituents and anionic ligands. nih.gov In some cases, emission peaks are assigned to a π–π/MLCT (Metal-to-Ligand Charge Transfer) mechanism, while others in the lower-energy region are attributed to n–π/LMCT. nih.gov While some dithiocarbamate (B8719985) complexes exhibit strong fluorescence, this property can be suppressed upon chelation with metal ions. researchgate.net

The study of related luminescent lanthanide dithiocarbamate complexes further underscores that the ligand plays a central role in the observed photophysical properties. acs.org The investigation of zinc oxide, a decomposition product of many zinc precursors, also involves detailed photoluminescence studies to understand defects and electronic properties. mdpi.comyoutube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of Zinc O,O'-dimethyl bis(dithiocarbonate) and for elucidating its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For Zinc O,O'-dimethyl bis(dithiocarbonate) (C₆H₁₂O₂S₄Zn), HRMS can confirm its composition by matching the experimentally measured mass to the theoretical exact mass, distinguishing it from other compounds with the same nominal mass.

Furthermore, HRMS is crucial for analyzing the fragmentation pathways of the complex. This technique has been successfully applied to investigate the thermal decomposition mechanisms of other novel zinc xanthate complexes, providing insight into how these precursors convert to metal sulfides. rsc.org The analysis of fragments at high resolution allows for the confident assignment of their elemental formulas, helping to piece together the decomposition process.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for Zinc O,O'-dimethyl bis(dithiocarbonate)

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₆H₁₂O₂S₄Zn]⁺ | Molecular Ion | 307.9066 |

| [C₅H₉O₂S₂Zn]⁺ | Loss of CS₂ | 230.9497 |

| [C₃H₇O₂S₂]⁺ | Methyl xanthate ligand + H | 123.9942 |

Note: Data is theoretical and based on the most abundant isotopes. The observed fragmentation will depend on the ionization conditions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing coordination complexes from solution. It is particularly useful for observing the intact molecular ion with minimal fragmentation, thereby confirming the molecular weight. ESI-MS can detect solution-phase species, including potential adducts with solvent molecules or the formation of oligomers.

The technique has been used to study the metal-ion binding modes and stoichiometries of various zinc-containing species. houstonmethodist.org For Zinc O,O'-dimethyl bis(dithiocarbonate), ESI-MS would be employed to verify the mass of the [Zn(S₂COCH₃)₂] complex in solution. By adjusting the instrumental parameters (e.g., cone voltage), controlled fragmentation can be induced, providing data that complements HRMS analysis. The characteristic isotopic pattern of zinc (with major isotopes at masses 64, 66, 67, 68, and 70) provides a clear signature for zinc-containing fragments in the mass spectrum.

Single-Crystal X-ray Diffraction: Definitive Solid-State Structure Elucidation

The coordination geometry around the zinc(II) ion in dithiocarbonate and related dithiolate complexes is primarily dictated by the steric and electronic properties of the ligands. In its compounds, the Zn²⁺ ion possesses a [Ar] 3d¹⁰ electronic configuration, which does not impose a ligand field stabilization energy, allowing for flexible coordination geometries. wikipedia.org

In the absence of additional coordinating ligands (coligands), simple zinc dialkyldithiocarbamates often form dimeric structures where zinc centers are bridged by dithiocarbamate ligands, resulting in a distorted tetrahedral coordination environment for each zinc atom. However, in the presence of co-ligands, such as pyridine or diamines, monomeric complexes are common, exhibiting varied coordination geometries.

For instance, in a complex with a chelating diamine, bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(N,N,N′,N′-tetramethylethylenediamine)zinc(II), the zinc atom adopts a four-coordinate tetrahedral geometry . rsc.org In contrast, when pyridine is used as a coligand, as in bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II), the zinc atom is five-coordinate , displaying a square pyramidal geometry. rsc.org In this latter case, the four sulfur atoms of the two bidentate xanthate ligands form the base of the pyramid, and the nitrogen atom of the pyridine ligand occupies the apical position. Other coordination environments, such as distorted trigonal bipyramidal, have also been observed in related zinc complexes. biosynth.com Therefore, the coordination geometry of Zinc O,O'-dimethyl bis(dithiocarbonate) would be highly sensitive to the crystallization conditions and the presence of any coordinating solvent molecules or coligands.

The precise bond lengths and angles within the coordination sphere of zinc in dithiocarbonate complexes are crucial for understanding the nature of the metal-ligand interactions. Data from analogous structures provide excellent reference points for the expected values in Zinc O,O'-dimethyl bis(dithiocarbonate).

In the five-coordinate square pyramidal complex, bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II), the two bidentate xanthate ligands coordinate asymmetrically, resulting in two distinct sets of Zn-S bond lengths: a shorter, stronger bond averaging 2.3296(9) Å and a longer, weaker bond of 2.6368(11) Å . rsc.org The Zn-N bond to the apical pyridine ligand has a length of 2.020(3) Å . rsc.org

In a four-coordinate tetrahedral zinc xanthate complex containing a diamine ligand, bis(2-methoxyethyl xanthato-κS)(N,N,N′,N′-tetramethylethylenediamine-κ2 N,N′)zinc(II), the Zn-S bond lengths were found to be 2.3050(9) Å and 2.3107(9) Å . nih.govresearchgate.net The Zn-N bond lengths in this complex are 2.123(5) Å and 2.141(5) Å. nih.govresearchgate.net

The bond angles around the zinc center define the coordination geometry. In tetrahedral complexes, the S-Zn-S and N-Zn-N angles will be close to the ideal 109.5°, while in square pyramidal geometries, the cis S-Zn-S angles in the basal plane will be near 90°, and the S-Zn-N angles will also be approximately 90°.

| Complex | Coordination Geometry | Bond Type | Bond Length (Å) | Reference |

|---|---|---|---|---|

| bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II) | Square Pyramidal | Zn-S (short) | 2.3296(9) | rsc.org |

| Zn-S (long) | 2.6368(11) | |||

| bis(2-methoxyethyl xanthato-κS)(...)zinc(II) | Tetrahedral | Zn-S | 2.3050(9) - 2.3107(9) | nih.govresearchgate.net |

The O,O'-dimethyl dithiocarbonate, or methyl xanthate, ligand is known to exhibit remarkable versatility in its coordination to metal centers. researchgate.net The primary chelation modes observed in zinc xanthate complexes are monodentate and bidentate, with bridging modes also being a possibility, particularly in the formation of polynuclear or dimeric structures.

Monodentate Coordination : In this mode, the xanthate ligand binds to the zinc center through only one of its sulfur atoms. This is often observed when a strongly chelating coligand, such as tetramethylethylenediamine (TMEDA), is present. For example, in the crystal structure of bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(TMEDA)zinc(II), the xanthate ligands are monodentate. rsc.org This coordination mode is also seen in bis(2-methoxyethyl xanthato-κS)(TMEDA)zinc(II). nih.govresearchgate.net

Bidentate Coordination : Here, both sulfur atoms of the dithiocarbonate group coordinate to the same zinc atom, forming a four-membered chelate ring. This is a very common coordination mode for xanthate ligands. wikipedia.org The bidentate coordination can be symmetric, with two nearly equal Zn-S bond lengths, or asymmetric (anisobidentate), with one significantly longer Zn-S bond than the other. rsc.org The latter is observed in the five-coordinate bis(O-2,2-dimethylpentan-3-yl-dithiocarbonato)(pyridine)zinc(II) complex. rsc.org

Bridging Coordination : The xanthate ligand can also bridge two different metal centers. This can occur in several ways, for instance, by one sulfur atom coordinating to two zinc ions or by each sulfur atom coordinating to a different zinc ion. This mode is fundamental to the formation of dimeric and polymeric zinc xanthate structures.

The choice of chelation mode is influenced by factors such as the steric bulk of the alkyl group on the xanthate, the nature of other ligands in the coordination sphere, and the crystal packing forces.

Supramolecular interactions, which are non-covalent forces between molecules, play a critical role in dictating the final three-dimensional architecture of the crystal lattice. In the crystal structures of zinc xanthate complexes, hydrogen bonding is a prominent feature.

Specifically, weak hydrogen bonds of the type C-H···S and C-H···O are frequently observed. nih.govresearchgate.netnih.gov In these interactions, a hydrogen atom attached to a carbon atom (the C-H donor) forms a weak attractive interaction with a lone pair of electrons on a sulfur or oxygen atom (the acceptor) of an adjacent molecule. These interactions link the individual complex molecules into extended one-, two-, or three-dimensional networks. nih.govresearchgate.netnih.gov

For example, in the crystal packing of bis(2-methoxyethyl xanthato-κS)(N,N,N′,N′-tetramethylethylenediamine-κ2 N,N′)zinc(II), both intramolecular C-H···S and C-H···O interactions are present, as well as intermolecular hydrogen bonds of the same type that construct a three-dimensional supramolecular architecture. nih.govresearchgate.net The methyl groups of the dithiocarbonate ligand would provide ample C-H donors for such interactions. While C-H···π interactions are also possible if aromatic moieties are present, they are less relevant for the simple dimethyl derivative unless coligands with aromatic rings are involved.

| Interaction Type | Donor | Acceptor | Description | Reference |

|---|---|---|---|---|

| C-H···S Hydrogen Bond | C-H group (from alkyl chain or coligand) | Sulfur atom (from dithiocarbonate) | Links molecules into extended supramolecular networks. | nih.govresearchgate.netnih.gov |

| C-H···O Hydrogen Bond | C-H group (from alkyl chain or coligand) | Oxygen atom (from dithiocarbonate) | Contributes to the stability of the crystal packing. | nih.govresearchgate.netnih.gov |

Coordination Chemistry and Electronic Structure of Zinc O,o Dimethyl Bis Dithiocarbonate

Electronic Configuration and Orbital Interactions within the Zn-S Framework

The zinc(II) ion in Zinc O,O'-dimethyl bis(dithiocarbonate) possesses a d¹⁰ electronic configuration, which results in a diamagnetic complex with a tetrahedral geometry. researchgate.net Theoretical studies employing Density Functional Theory (DFT) have provided significant insights into the electronic nature of the Zn-S bond. These studies indicate that the Zn-S bond has both ionic and covalent character. nih.gov

The interaction between the zinc and sulfur atoms involves a significant overlap between the s and p orbitals of the interacting atoms. nih.gov This orbital interaction is crucial to the stability of the complex. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs), reveals important information about the compound's reactivity and stability. nih.gov A small HOMO-LUMO energy gap is generally associated with high chemical reactivity and low kinetic stability. nih.govresearchgate.net For instance, a DFT study on a related zinc xanthate complex, bis(2-methoxyethyl xanthato-κS)(N,N,N′,N′-tetramethylethylenediamine-κ2 N,N′)zinc(II), calculated a HOMO-LUMO gap of 3.19 eV. nih.govnih.gov

Natural Bond Orbital (NBO) analysis further elucidates the donor-acceptor interactions within the complex, highlighting the charge transfer from the sulfur lone pairs to the vacant orbitals of the zinc ion. nih.gov The molecular electrostatic potential (MEP) map, another computational tool, identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing a visual representation of its reactive sites. nih.gov

Influence of Ligand Sterics and Electronics on Coordination Preferences

The coordination geometry and supramolecular architecture of zinc dithiocarbonates are significantly influenced by the steric and electronic properties of the dithiocarbonate ligand. The organic substituent on the xanthate ligand can sterically hinder or favor certain coordination modes, leading to a variety of structures ranging from monomers and dimers to polymers. rsc.org

The length of the alkyl chain in the dithiocarbonate ligand has been shown to affect the formation and properties of resulting materials, such as zinc sulfide (B99878) (ZnS) thin films derived from zinc xanthate precursors. researchgate.net For example, modifying zinc xanthates with bulky, branched alkyl groups and different amine ligands like pyridine (B92270) and tetramethylethylenediamine (TMEDA) can alter the coordination environment of the zinc atom and consequently influence the thermal decomposition process and the morphology of the resulting ZnS nanoparticles. rsc.org The presence of a ligand on the zinc xanthate generally results in a less compact material compared to the ligand-free precursor. rsc.org

The electronic nature of the ligand also plays a critical role. The dithiocarbonate ligand can coordinate to the metal center in monodentate, bidentate, or anisobidentate fashions. researchgate.net The specific coordination mode adopted is influenced by the electronic properties of the substituent groups on the ligand, which can modulate the electron density on the sulfur donor atoms.

Comparative Coordination Behavior with Structurally Related Zinc-Dithiolate Complexes

To gain a deeper understanding of the coordination chemistry of Zinc O,O'-dimethyl bis(dithiocarbonate), it is instructive to compare it with other zinc-dithiolate complexes, such as dithiophosphates and dithiocarbamates. These complexes share the common feature of a ZnS₄ coordination core but exhibit distinct structural and reactive properties due to the different electronic nature of the dithiolate ligands.

Zinc Dithiocarbamates: Zinc dithiocarbamates are well-studied and, like xanthates, can adopt various coordination modes. researchgate.net They often form dimeric structures in the solid state, with bridging dithiocarbamate (B8719985) ligands. nih.govrsc.org For example, the solid-state structure of [Zn(S₂CNMe₂)₂] is a dimer with both terminal and bridging dithiocarbamate ligands, resulting in non-degenerate Zn-S bond distances. nih.gov However, in non-coordinating solvents like xylene, this dimeric structure breaks down into tetrahedral monomers. nih.govrsc.org The steric bulk of the substituents on the nitrogen atom of the dithiocarbamate ligand can influence the coordination geometry and prevent the formation of polymeric structures. mdpi.com

The structural diversity observed in these zinc-dithiolate complexes highlights the significant role of the ligand in dictating the final architecture. rsc.org A survey of zinc-triad 1,1-dithiolates has identified at least twelve different structural motifs, including monomeric, dimeric, tetrameric, and polymeric arrangements. rsc.org

Table 1: Comparison of Coordination Features in Zinc-Dithiolate Complexes

| Feature | Zinc O,O'-dimethyl bis(dithiocarbonate) | Zinc Dithiocarbamates | Zinc Dithiophosphates |

|---|---|---|---|

| Typical Coordination | Tetrahedral | Tetrahedral, sometimes five-coordinate | Tetrahedral |

| Common Structures | Monomers, dimers, polymers rsc.org | Dimers in solid state, monomers in solution nih.govrsc.org | Monomers, dimers |

| Bridging Ligands | Can form bridging structures manchester.ac.uk | Common, leading to dimeric structures nih.gov | Can occur |

| Influence of Sterics | Significant impact on structure rsc.org | Steric bulk on N-substituents prevents polymerization mdpi.com | Influences coordination and packing |

Dynamic Solution Behavior and Ligand Exchange Processes

In solution, zinc dithiocarbonate and related dithiolate complexes can exhibit dynamic behavior, including ligand exchange and changes in coordination geometry. As mentioned earlier, dimeric zinc dithiocarbamates can dissociate into monomers in non-coordinating solvents. nih.govrsc.org

In the presence of coordinating solvents or other ligands, the coordination sphere of the zinc ion can be further modified. For instance, X-ray Absorption Spectroscopy (XAS) studies on [Zn(S₂CNMe₂)₂] in oleylamine (B85491) revealed the formation of a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)]. nih.govrsc.org This species is stable up to about 70 °C, after which the amine ligand dissociates, leading to the decomposition of the complex to form ZnS at around 90 °C. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamic processes of these complexes in solution. researchgate.netnih.gov ⁶⁷Zn NMR studies, although challenging due to the quadrupole moment of the ⁶⁷Zn nucleus, can provide valuable information about the symmetry and electronic environment of the zinc center. osti.gov The chemical shifts and line widths in ⁶⁷Zn NMR are sensitive to changes in the coordination environment, such as solvent coordination and ligand exchange. osti.gov For example, the addition of a coordinating solvent like methanol (B129727) or dimethylformamide to an aqueous solution of a zinc salt causes a significant broadening of the ⁶⁷Zn NMR signal, indicating a change in the coordination sphere. osti.gov

Mechanistic Investigations of Zinc O,o Dimethyl Bis Dithiocarbonate Reactivity and Transformations

Thermal Decomposition Mechanisms and Pathways

The thermal stability and decomposition of zinc bis(dimethyldithiocarbamate), a single-source precursor, have been a subject of significant research, primarily due to its utility in producing zinc sulfide (B99878) nanomaterials.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial techniques for evaluating the thermal stability of zinc bis(dimethyldithiocarbamate). Studies combining TGA, DSC, and Differential Thermal Analysis (DTA) reveal the temperature ranges and energetic changes associated with its decomposition.

The melting point of zinc bis(dimethyldithiocarbamate) has been reported in the range of 249–256 °C. researchgate.net Thermal decomposition studies indicate that for this specific complex (with R=CH3), the breakdown process begins at a temperature close to its melting point. researchgate.net This suggests a complex mechanism where melting is followed closely by decomposition. researchgate.net In contrast, related zinc bis(dialkyldithiocarbamate) complexes with longer alkyl chains (R=C2H5, n-C3H7) tend to decompose in the liquid phase at temperatures significantly above their melting points. researchgate.net The decomposition of zinc dithiocarbamate (B8719985) complexes generally occurs in a single, rapid stage. researchgate.net

Table 1: Reported Melting Point for Zinc bis(dimethyldithiocarbamate)

| Property | Temperature Range (°C) |

|---|---|

| Melting Point | 249-256 |

Data sourced from reference researchgate.net.

Identification and Characterization of Solid-State Decomposition Products (e.g., ZnS Nanomaterials)

The primary solid-state product from the thermal decomposition of zinc bis(dimethyldithiocarbamate) in an inert atmosphere is zinc sulfide (ZnS). researchgate.netosti.gov This makes the compound a valuable single-source precursor for the controlled synthesis of ZnS nanomaterials, which are significant wide-bandgap semiconductors. osti.gov

The decomposition process involves heating the precursor to a specific temperature where it breaks down, releasing zinc and sulfur species that react to form ZnS nanoparticles. nih.gov Studies on the thermal decomposition of related zinc carbamate (B1207046) precursors show that at 200 °C, decomposition may be incomplete, but at higher temperatures like 400 °C, highly pure and crystalline ZnS nanoparticles are formed. nih.gov The atmosphere is critical; decomposition in air tends to yield metal oxides, whereas an inert helium or nitrogen atmosphere yields the metal sulfide. researchgate.net

The resulting ZnS nanomaterials are typically characterized using a suite of analytical techniques to determine their structure, morphology, and composition.

Table 2: Characterization of ZnS Decomposition Product

| Technique | Findings | References |

|---|---|---|

| X-Ray Diffraction (XRD) | Confirms the crystalline phase of ZnS, often the wurtzite or cubic (sphalerite) structure. Allows for calculation of crystallite size. | nih.govscielo.org.mxmdpi.com |

| Scanning Electron Microscopy (SEM) | Reveals the morphology of the nanoparticles, which can be mixed spherical and cubic, and often polydispersed. | nih.govscielo.org.mx |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Determines the elemental composition, confirming the presence of zinc and sulfur in approximately a 1:1 atomic ratio. | nih.gov |

| Transmission Electron Microscopy (TEM) | Provides detailed information on the stability, morphology, and crystallite size of the nanoparticles. | mdpi.comresearchgate.net |

Elucidation of Decomposition Reaction Kinetics and Thermodynamics

Kinetic studies of the thermal decomposition of zinc dithiocarbamate complexes provide insight into the reaction mechanism and stability. Dynamic thermogravimetric methods have been used to determine the thermodynamic and kinetic parameters. researchgate.net

For zinc dithiocarbamate complexes, the reaction order has been determined to be two, which suggests a bimolecular decomposition process likely involving an intermolecular rearrangement. researchgate.net This is further supported by the calculation of large negative values for the entropy of activation (ΔS#), which indicates that the decomposition proceeds through a highly ordered cyclic transition state. researchgate.net

The activation energy (Ea) for the decomposition of the zinc complex was found to be the maximum in a series of transition metal dithiocarbamates studied, falling within a range of 33.8–188.3 kJ mol−1. researchgate.net This high activation energy is attributed to the stable d10 electronic configuration of the Zn(II) ion. researchgate.net Isothermal thermogravimetric studies on related zinc dialkyldithiocarbamates show that decomposition occurs in the liquid phase following a unidimensional phase-boundary reaction model. researchgate.net

Role of Chugaev Elimination and Other Cleavage Pathways

It is important to distinguish between the decomposition pathways of dithiocarbamates and xanthates, as they are structurally different. The Chugaev elimination is a specific pyrolytic, syn-elimination reaction characteristic of xanthates (O-alkyl dithiocarbonates). nrochemistry.comwikipedia.org This mechanism involves a six-membered cyclic transition state where a β-hydrogen is transferred from the O-alkyl group, leading to the formation of an alkene, carbonyl sulfide, and a thiol. nrochemistry.comwikipedia.org

Zinc bis(dimethyldithiocarbamate), the subject of this section, is a dithiocarbamate and lacks the O-alkyl structure necessary for a classical Chugaev elimination. Its decomposition proceeds via different cleavage pathways. The primary mechanism involves the cleavage of the zinc-sulfur (Zn-S) and carbon-sulfur (C-S) bonds to ultimately yield ZnS. osti.gov In the presence of primary amines like oleylamine (B85491), the decomposition can be facilitated at lower temperatures (around 90 °C). osti.gov This is proposed to occur via an amine-exchange reaction, forming an intermediate species, [Zn(S₂CNMe₂)(S₂CNHR)], which has a lower temperature decomposition pathway to generate ZnS. osti.gov

Chemical Reaction Mechanisms in Catalytic Contexts

While zinc bis(dimethyldithiocarbamate) is primarily studied as a precursor, the related class of zinc O-alkyl dithiocarbonates (zinc xanthates) has been investigated for its catalytic activity.

Mechanistic Studies of Zinc O-Alkyl Dithiocarbonates as Catalysts in Organic Synthesis

Zinc complexes, including those with sulfur-containing ligands, are appealing catalysts because zinc is inexpensive and less toxic than many transition metals. nih.gov Mechanistic studies have shed light on how these compounds can facilitate organic transformations.

One area of investigation is in hydroelementation reactions, such as the cyclization of alkynyl alcohols. nih.gov While the specific study used zinc complexes with acetamidate/thioacetamidate ligands, the proposed mechanism offers a model for how zinc catalysts operate. The reaction is initiated by the formation of a catalytically active alkoxide-zinc intermediate, which occurs through a protonolysis reaction between the substrate's alcohol group and a Zn-alkyl bond on the catalyst. nih.gov This is followed by a concerted coupling reaction involving the alkyne group and the Zn-O moiety, proceeding through a transition state to yield the cyclized product. nih.gov Kinetic studies confirmed that such reactions are first-order with respect to the catalyst concentration. nih.gov

In a different context, zinc xanthates have been used as molecular precursors to synthesize ZnS nanoparticles that exhibit photocatalytic activity. nih.gov In this role, the resulting ZnS material acts as the catalyst. Upon irradiation with visible light, the ZnS nanoparticles, which possess surface sulfur vacancies, generate electron-hole pairs. These charge carriers can then participate in redox reactions to degrade organic pollutants, such as methylene (B1212753) blue. nih.gov The role of the zinc xanthate here is as a precursor to the active photocatalyst.

Elucidation of Catalytic Cycles and Active Species

Zinc dimethyldithiocarbamate (B2753861) (ZDMC) is a highly effective accelerator for the sulfur vulcanization of rubber, a process that enhances the material's mechanical properties by forming cross-links between polymer chains. The catalytic activity of ZDMC significantly shortens reaction times and improves process efficiency. researchgate.net Its mechanism involves a complex, multi-stage catalytic cycle where ZDMC is not merely an initiator but a catalyst that is regenerated.

The vulcanization process accelerated by ZDMC can be understood in three primary stages. acs.org The first stage is the sulfuration of the rubber backbone. acs.org Density Functional Theory (DFT) studies and experimental results suggest that ZDMC reacts with elemental sulfur (typically in its S₈ ring form) to create active sulfurating agents. acs.org This is achieved by ZDMC incorporating sulfur atoms into its own structure, forming a zinc-persulfurated complex. acs.orgacs.org This active complex then facilitates the insertion of sulfur into an allylic C-H bond of the polymer chain through a process resembling an ene-like reaction. acs.org This initial reaction forms polythiothiol intermediates on the rubber backbone. acs.org

In the second stage, these polythiothiol intermediates undergo metathesis reactions to form polysulfide cross-links. acs.org ZDMC catalyzes this step by rendering the polythiothiol more nucleophilic. acs.org It is proposed that a polythiothiol coordinates to the zinc center of a ZDMC molecule, which labilizes the S-H bond. acs.org This activated polythiothiolate can then efficiently react with a second polythiothiol, resulting in the formation of a polysulfide cross-link and a new zinc-containing intermediate. acs.org

Table 1: Proposed Catalytic Cycle of ZDMC in Sulfur Vulcanization This table is interactive. You can sort and filter the data.

| Stage | Description | Key Species Involved | Role of ZDMC |

|---|---|---|---|

| 1. Activation & Sulfuration | ZDMC reacts with elemental sulfur to form an active sulfurating agent. This agent then reacts with the rubber polymer chain to create pendant polythiothiol groups. | ZDMC, Elemental Sulfur (S₈), Rubber Polymer, Active ZDMC-Sulfur Complex, Polythiothiol Intermediate | Forms active sulfurating agent; facilitates sulfur insertion into C-H bonds. |

| 2. Cross-Link Formation | Two polythiothiol intermediates react in a metathesis reaction to form a polysulfide cross-link between polymer chains. | Polythiothiol Intermediates, Polysulfide Cross-link, Zinc-Thiolate Intermediate | Catalyzes the condensation of polythiothiols by activating the S-H bond. |

| 3. Catalyst Regeneration | The zinc-containing intermediate releases H₂S to regenerate the original ZDMC catalyst, allowing it to participate in further cycles. | Zinc-Thiolate Intermediate, Hydrogen Sulfide (H₂S), ZDMC | The complex expels H₂S to complete the catalytic loop. |

Intermediate Species Formation and Transformation

The catalytic efficacy of Zinc Dimethyldithiocarbamate (ZDMC) in vulcanization is intrinsically linked to the formation and transformation of various transient chemical species. During the induction period of vulcanization, ZDMC is proposed to react with sulfur to form active sulfurating agents. acs.org These intermediates are essentially ZDMC molecules with inserted sulfur atoms, creating a more reactive form of the accelerator. acs.orgacs.org

Following the initial activation, the primary intermediates generated on the polymer are polythiothiols, which act as the precursors to the final cross-links. acs.orgacs.org The transformation of these precursors is a critical step catalyzed by ZDMC. A key intermediate in this stage is a complex formed between ZDMC and a polythiothiol (Intermediate C). acs.org In this complex, the interaction between a dithiocarbamate ligand and the hydrogen of the thiol group makes the sulfur atom of the thiol more nucleophilic. acs.org

This activated complex then reacts with another polythiothiol molecule. This reaction yields the desired polysulfide cross-link and a new intermediate species (Intermediate E), which is described as having H₂S coordinated to the zinc center before its eventual release. acs.org The formation of dimethylammonium dithiocarbamate during model experiments suggests that dithiocarbamic acid is also formed as a transient species, indicating the dynamic involvement of the ligands themselves in the reaction pathway. acs.org

In different chemical contexts, such as the synthesis of zinc sulfide (ZnS) nanoparticles from ZDMC as a single-source precursor, other types of intermediates are observed. nih.govrsc.org In the presence of primary amines like oleylamine, ZDMC can form five-coordinate adducts, such as [Zn(S₂CNMe₂)₂(RNH₂)]. rsc.org More significantly, an amine-exchange process can occur, where a dimethylamine (B145610) group on the dithiocarbamate ligand is swapped for a primary amine. This leads to the in-situ formation of mixed-ligand intermediates like [Zn(S₂CNMe₂)(S₂CNHR)], which have been shown to have lower decomposition temperatures and are considered the true precursors to the ZnS nanoparticles. nih.govrsc.org While this process is for nanoparticle formation, it demonstrates the propensity of the ZDMC complex to form various intermediate species through ligand exchange and coordination sphere modification.

Table 2: Key Intermediates in ZDMC Reactions This table is interactive. You can sort and filter the data.

| Intermediate Species | Context of Formation | Description | Transformation |

|---|---|---|---|

| Active ZDMC-Sulfur Complex | Vulcanization | ZDMC with inserted sulfur atoms (persulfurated). | Reacts with rubber to form polythiothiols. |

| Polythiothiol Precursors | Vulcanization | Rubber polymer chains with pendant -(S)ₓ-H groups. | Condense to form polysulfide cross-links. |

| ZDMC-Polythiothiol Complex | Vulcanization | A polythiothiol coordinated to the zinc center of ZDMC. | Activates the thiol for reaction with another polythiothiol. |

| [Zn(S₂CNMe₂)₂(RNH₂)] Adduct | Nanoparticle Synthesis | A five-coordinate zinc complex formed by the addition of a primary amine. | Can dissociate the amine or undergo ligand exchange. |

| [Zn(S₂CNMe₂)(S₂CNHR)] | Nanoparticle Synthesis | A mixed-ligand complex resulting from amine exchange. | Decomposes at lower temperatures to form ZnS. |

| Dithiocarbamic Acid | Vulcanization | Formed transiently, indicated by the presence of dimethylammonium dithiocarbamate. | Participates in the equilibrium of the catalytic system. |

Chemical Degradation Pathways in Environmental Contexts

The environmental fate of zinc dithiocarbamates is governed by their chemical stability, with hydrolysis and photodegradation being the primary pathways for their transformation. researchgate.net These processes are crucial in determining the persistence and potential impact of the compound in soil and aquatic systems.

Hydrolysis and Photodegradation Mechanisms

Hydrolysis: Dithiocarbamates, as a class of compounds, are known to be inherently unstable in aqueous environments, readily undergoing hydrolysis. researchgate.net The stability of Zinc Dimethyldithiocarbamate is pH-dependent. The degradation process involves the decomposition of the dithiocarbamate anion. In aqueous solutions, the dithiocarbamate ligand can break down to form dimethylamine and carbon disulfide. nih.gov This reaction is typically accelerated under acidic conditions. The zinc ion (Zn²⁺) may then form various inorganic zinc species depending on the environmental conditions, such as pH and the presence of other ligands. industrialchemicals.gov.au Given that many dithiocarbamates have high resistance to hydrolysis under neutral or alkaline conditions, their persistence can vary significantly with the pH of the surrounding water or soil. atamankimya.com

Photodegradation: Photodegradation, or photolysis, is another significant pathway for the breakdown of zinc dithiocarbamates in the environment. researchgate.net Exposure to sunlight, particularly ultraviolet (UV) radiation, can provide the energy needed to break the chemical bonds within the ZDMC molecule. This can lead to the cleavage of the dithiocarbamate ligand and the ultimate mineralization of the compound.

The photodegradation process can also be influenced by the presence of other substances that act as photocatalysts. For instance, zinc oxide (ZnO), which is itself a component in many rubber formulations and a potential degradation product, is a well-known semiconductor photocatalyst. mdpi.comresearchgate.net When irradiated with UV light, ZnO can generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). researchgate.netnih.gov These powerful oxidizing agents can attack and degrade organic molecules like the dithiocarbamate ligands, breaking them down into simpler, less harmful substances. Therefore, the photodegradation of ZDMC in an environmental matrix could be a complex process involving both direct photolysis and indirect, photocatalyst-mediated degradation. acs.org

Computational Chemistry and Theoretical Studies on Zinc O,o Dimethyl Bis Dithiocarbonate

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a principal method for investigating the properties of metal complexes due to its favorable balance of computational cost and accuracy. arxiv.orgnih.gov DFT calculations allow for the prediction of various molecular properties of Zinc O,O'-dimethyl bis(dithiocarbonate), from its three-dimensional structure to its electronic behavior. nih.govnih.gov The B3LYP hybrid functional is commonly employed for such systems, often paired with basis sets like 6-31G(d) or LANL2DZ, to model the electronic structure and energy. nih.govbris.ac.uk

Experimental studies have shown that zinc dithiocarbamates of the formula [Zn(S2CNR2)2] exist as dimers in the solid state. In this dimeric structure, each zinc atom is typically in a distorted pentacoordinate environment. The gas-phase structure, however, is reported to be monomeric.

Geometric Optimization: The first step in a computational study is to determine the molecule's most stable three-dimensional arrangement, known as geometric optimization. researchgate.netresearchgate.net Using DFT, a starting structure, such as the experimentally observed dimer, is relaxed until it reaches the lowest energy conformation. This process yields optimized bond lengths, bond angles, and dihedral angles. For the dimeric form of Zinc O,O'-dimethyl bis(dithiocarbonate), calculations would refine the coordination around the zinc centers, including the four shorter Zn-S bonds (typically around 2.3 Å) and the longer fifth Zn-S interaction (often over 2.8 Å) that forms the bridge between the two monomer units.

Table 1: Representative Optimized Geometric Parameters for a Dimeric Zinc Dithiocarbamate (B8719985) Complex (Illustrative) This table presents typical values expected from a DFT geometry optimization based on known structures of similar compounds. The specific values for Zinc O,O'-dimethyl bis(dithiocarbonate) would require a dedicated computational study.

| Parameter | Atom Pair/Group | Typical Calculated Value |

| Bond Length | Zn-S (chelating) | 2.35 - 2.45 Å |

| Zn-S (bridging, short) | ~2.30 Å | |

| Zn-S (bridging, long) | > 2.80 Å | |

| C-S | ~1.72 Å | |

| C-N | ~1.35 Å | |

| Bond Angle | S-Zn-S (chelate ring) | ~76° |

| S-C-S | ~110° | |

| C-N-C | ~118° |

Vibrational Frequency Analysis: Following optimization, a vibrational frequency calculation is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. Key vibrational modes for Zinc O,O'-dimethyl bis(dithiocarbonate) include the Zn-S stretching frequencies, which are characteristic of the coordination environment, and the C-N and C-S stretching vibrations of the dithiocarbamate ligands.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. researchgate.netmuni.cz The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. muni.cz A large energy gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small gap indicates a molecule is more reactive and polarizable. nih.gov In zinc dithiocarbamate complexes, the HOMO is typically localized on the sulfur atoms of the dithiocarbamate ligands, while the LUMO may be centered on the metal or distributed across the ligand framework. DFT calculations provide the energies of these orbitals, allowing for the determination of the energy gap and other reactivity descriptors. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Properties (Illustrative) This table shows representative values for FMO analysis. The exact energies and gap are dependent on the level of theory and software used.

| Parameter | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 eV |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 2.0 to 4.0 eV |

DFT calculations can map the distribution of electron density within the molecule, revealing the partial atomic charges on each atom. This information is vital for understanding the nature of the chemical bonds. In Zinc O,O'-dimethyl bis(dithiocarbonate), charge analysis typically shows a significant positive charge on the zinc atom and negative charges on the electronegative sulfur and nitrogen atoms. This confirms the ionic character of the Zn-S bonds and the polar covalent nature of the bonds within the dithiocarbamate ligand.

Advanced Computational Techniques for Chemical Reactivity

Beyond basic structural and electronic properties, more advanced computational methods can provide deeper insights into the bonding and reactivity of Zinc O,O'-dimethyl bis(dithiocarbonate).

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. researchgate.netwikipedia.org This method provides a detailed analysis of charge transfer and orbital interactions.

Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table provides examples of the type of data generated from an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (S) | σ(C-S) | High | Lone Pair Delocalization |

| LP (S) | σ(Zn-S) | Moderate | Metal-Ligand Interaction |

| π (C=S) | π*(C-N) | Moderate | π-system Conjugation |

The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are typically found around electronegative atoms like sulfur.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are generally located around the electropositive zinc atom and hydrogen atoms.

Green regions represent areas of neutral or near-zero potential.

For Zinc O,O'-dimethyl bis(dithiocarbonate), the MEP map would clearly show the electron-rich zone concentrated around the sulfur atoms, making them the primary sites for interaction with electrophiles. The area around the central zinc ion would exhibit a positive potential, highlighting it as the main electrophilic center of the molecule, ready to interact with nucleophiles.

Transition State Modeling for Reaction Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of zinc dithiocarbonates. While specific transition state modeling studies for Zinc O,O'-dimethyl bis(dithiocarbonate) are not extensively available in the reviewed literature, research on closely related compounds, such as zinc dimethyldithiocarbamate (B2753861) (ZDMC), provides significant insights into the plausible reaction pathways and the nature of their transition states. These studies are particularly prominent in the context of sulfur vulcanization of rubber, where zinc dithiocarbonates act as crucial accelerators.

One of the key reaction pathways elucidated for zinc dithiocarbamates is their role in activating elemental sulfur to facilitate the cross-linking of polymer chains. acs.org DFT calculations have been employed to investigate the vulcanization induction and the vulcanization periods of the rubber vulcanization process mediated by ZDMC. acs.org A proposed mechanism involves the pyrolysis of sulfur by a bimolecular ZDMC complex during the induction period, which leads to the formation of active sulfurating agents. acs.org

The modeling of these reaction pathways involves the calculation of the potential energy surface for the reacting species. The transition state represents a first-order saddle point on this surface, corresponding to the highest energy point along the minimum energy path from reactants to products. The identification and characterization of these transition states are critical for understanding the kinetics and mechanism of the reaction.

For instance, in the ZDMC-activated vulcanization process, computational models have shown that the reaction between the active vulcanizing agents and the rubber molecules generates persulfurated cross-link precursors. acs.org ZDMC is thought to promote the cross-linking of these precursors to form the final vulcanized product. acs.org The transition states for these steps would involve the breaking and forming of sulfur-sulfur, sulfur-carbon, and zinc-sulfur bonds.

The stability and reactivity of these zinc complexes are central to their function. Theoretical studies on the complexation of molecules like tetramethylthiuram disulfide (TMTD) with various zinc compounds have been conducted to understand these interactions. scilit.com These studies, using methods such as MP2/6-31+G(2df,p)//B3LYP/6-31+G*, have characterized the structure and formation energies of more than 35 different zinc complexes. scilit.com Such fundamental studies on the binding energies and coordination geometries are foundational to modeling the subsequent reaction pathways and their transition states. For example, the dissociation of the S-S bond in TMTD upon reaction with a Zn4O4 cluster is predicted to be highly exothermic, which is a critical step in the generation of active sulfurating species. scilit.com

Furthermore, the decomposition of zinc dithiocarbamate complexes to form zinc sulfide (B99878) (ZnS) nanoparticles is another area where transition state modeling is relevant. In situ X-ray Absorption Spectroscopy (XAS) studies, combined with DFT modeling, have been used to propose detailed reaction mechanisms. nih.gov For example, in the presence of primary amines, a five-coordinate amine complex of zinc dimethyldithiocarbamate can form. nih.govresearchgate.net This intermediate is stable up to a certain temperature, above which it decomposes to generate ZnS. nih.govresearchgate.net The transition state for this decomposition would involve the rearrangement of the dithiocarbamate ligand and the formation of the ZnS lattice. DFT modeling suggests that this can occur via nucleophilic attack of the primary amine at the backbone carbon of the dithiocarbamate ligand. researchgate.net

The following table summarizes the types of reaction pathways and intermediates for zinc dithiocarbamates that have been investigated using computational methods, which are analogous to the potential pathways for Zinc O,O'-dimethyl bis(dithiocarbonate).

| Reaction Context | Proposed Intermediate Species | Computational Method | Research Focus |

| Rubber Vulcanization | Active sulfurating agents, persulfurated cross-link precursors | Density Functional Theory (DFT) | Elucidation of vulcanization induction and cross-linking mechanism. acs.org |

| Complexation Studies | Zinc-TMTD complexes, Zinc-dithiocarbamate radical complexes | MP2, B3LYP | Characterization of complex stability and reactivity. scilit.com |

| Nanoparticle Synthesis | Five-coordinate zinc-amine-dithiocarbamate complexes | DFT, In-situ XAS | Understanding the mechanism of ZnS formation from single-source precursors. nih.govresearchgate.net |

While these studies provide a strong framework for understanding the reaction pathways of Zinc O,O'-dimethyl bis(dithiocarbonate), it is important to note that the specific energies and geometries of the transition states will be influenced by the nature of the alkyl groups attached to the dithiocarbonate ligand. Future computational studies focusing specifically on the O,O'-dimethyl derivative are needed to provide a more precise understanding of its reactivity.

Advanced Applications and Emerging Research Frontiers in Zinc O,o Dimethyl Bis Dithiocarbonate Chemistry

Single-Source Precursors (SSPs) for Advanced Nanomaterials

Zinc xanthates, including Zinc O,O'-dimethyl bis(dithiocarbonate), serve as exemplary single-source precursors (SSPs). In this role, a single compound contains all the necessary elements—in this case, zinc and sulfur—required to form the target material, simplifying the synthesis process and allowing for greater control over the final product's stoichiometry and purity. mdpi.comnih.gov

Controlled Synthesis of Zinc Sulfide (B99878) (ZnS) Nanostructures (e.g., quantum dots, thin films)

The decomposition of zinc xanthate precursors provides a reliable and facile route to produce high-quality Zinc Sulfide (ZnS) nanostructures. mdpi.comnih.gov Research has demonstrated a one-pot synthesis of ZnS nanoparticles (NPs) at room temperature using zinc xanthates as the molecular precursor in an aqueous triethanolamine (B1662121) medium. mdpi.comresearchgate.net This method is notable for its simplicity and for producing ZnS NPs that crystallize in the cubic phase, a structure typically formed at low temperatures. mdpi.comnih.govresearchgate.net

The resulting ZnS nanoparticles, which can be considered quantum dots due to their small size, exhibit properties dictated by quantum confinement effects. researchgate.net For instance, ZnS nanomaterials produced from zinc xanthates have shown surface sulfur vacancies that extend their light absorption into the visible spectrum, making them suitable for photocatalytic applications. mdpi.comnih.gov